molecular formula C16H20N4O5S B464609 N-[4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl]butanamide CAS No. 328027-03-8

N-[4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl]butanamide

Cat. No.: B464609
CAS No.: 328027-03-8
M. Wt: 380.4g/mol
InChI Key: ZPBKBNZIECGLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(2,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl]butanamide is a sulfonamide derivative featuring a pyrimidine core substituted with methoxy groups at positions 2 and 4. The sulfamoyl bridge links the pyrimidine to a para-substituted phenyl ring, which is further functionalized with a butanamide chain.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-4-5-14(21)17-11-6-8-12(9-7-11)26(22,23)20-13-10-15(24-2)19-16(18-13)25-3/h6-10H,4-5H2,1-3H3,(H,17,21)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBKBNZIECGLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound has been shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells. This suggests that it may affect the biochemical pathways involved in inflammation and oxidative stress.

Result of Action

The compound has been found to have anti-inflammatory efficacy in vitro. It significantly downregulated the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, which were elevated in zymosan-induced generalised inflammation in Balb/c mice. It also upregulated the expression of the anti-inflammatory cytokine IL-10.

Biological Activity

N-[4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl]butanamide, also known by its CAS number 555-25-9, is a compound of interest due to its potential biological activities. This compound features a pyrimidinyl sulfamoyl moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula : C14H16N4O5S
  • Molecular Weight : 352.3656 g/mol
  • Density : 1.431 g/cm³
  • Refractive Index : 1.609

This compound exhibits several mechanisms that contribute to its biological activity:

  • Histone Deacetylase Inhibition : The compound has been identified as a potential inhibitor of histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression and is implicated in cancer progression .
  • Antiproliferative Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Properties : The sulfamoyl group may contribute to anti-inflammatory effects, although specific pathways need further elucidation.

Biological Activity Data

Activity TypeObservationsReference
HDAC InhibitionNon-competitive inhibition observed
Anticancer ActivityReduced proliferation in cervix cancer cells
Anti-inflammatoryPotential effects noted but not fully characterized

Case Studies

  • Cervical Cancer Study :
    • In vitro studies demonstrated that this compound significantly inhibited the growth of cervical cancer cells. The mechanism was linked to HDAC inhibition, leading to altered gene expression profiles conducive to apoptosis .
  • Inflammatory Models :
    • Preliminary studies indicated that this compound may modulate inflammatory responses in cellular models. However, detailed pathways and efficacy in vivo remain to be explored.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds to elucidate the pharmacophoric features necessary for biological activity. The presence of the dimethoxy-pyrimidine ring appears crucial for enhancing binding affinity and selectivity towards target enzymes involved in cancer progression and inflammation.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring’s substitution pattern significantly influences electronic and steric properties:

  • 2,6-Dimethoxy vs. 2,6-Dimethyl :
    • Target Compound : 2,6-Dimethoxy groups provide electron-withdrawing effects, enhancing electrophilicity at the sulfamoyl linkage .
    • Analog : N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(1,3-dioxo-isoindolin-2-yl)-3-methylbutanamide () replaces methoxy with methyl groups, introducing electron-donating effects. This may alter binding affinity and metabolic stability.
  • Bromo and Morpholinyl Substitutions: describes a bromo-morpholinyl-pyrimidine analog.

Modifications to the Sulfamoyl-Linked Phenyl Group

  • Heterocyclic Attachments :
    • Pyridin-2-yl and thiazole-2-yl groups () replace the pyrimidine, altering hydrogen-bonding capabilities and lipophilicity. For example, pyridin-2-yl introduces a basic nitrogen, possibly enhancing solubility .
    • Isoindolin-1,3-dione moieties () appended to the amide chain add rigidity and planar aromatic surfaces, which may improve target selectivity .

Amide Chain Variations

  • Butanamide vs. Pentanamide: The target compound’s butanamide chain is shorter than the pentanamide derivatives in and . Branching and substituents (e.g., 3-methyl in ) introduce steric effects that could modulate enzymatic degradation .

Structural and Physicochemical Data

Compound Name (Selected Analogs) Pyrimidine Substituents Amide Chain Structure Molecular Weight (g/mol) Yield (%) Reference
N-[4-[(2,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl]butanamide 2,6-Dimethoxy Butanamide Not provided
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(1,3-dioxo-isoindolin-2-yl)-3-methylbutanamide 2,6-Dimethyl 3-Methylbutanamide with isoindolinyl Not provided
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Pyridin-2-yl 4-Methylpentanamide with isoindolinyl 493.53 83
N-(4-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanamide 3,4-Dimethylisoxazol-5-yl 4-Methylpentanamide with isoindolinyl Not provided

Key Research Findings

  • Synthetic Efficiency : The pentanamide analog in achieved an 83% yield, suggesting favorable synthesis conditions compared to shorter-chain derivatives .
  • Solubility and Stability : Morpholinyl and pyridinyl substituents () may enhance aqueous solubility, while methyl/methoxy groups influence metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.